molecular formula C12H12N2O2S B1269248 Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate CAS No. 692745-02-1

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B1269248
CAS No.: 692745-02-1
M. Wt: 248.3 g/mol
InChI Key: HLWCDBMPOBLJIX-UHFFFAOYSA-N
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Description

Introduction to Benzyl 2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate

Historical Context and Development

The discovery of this compound is rooted in the broader evolution of thiazole chemistry. The thiazole ring, first synthesized by Arthur Rudolf Hantzsch in 1887 via the Hantzsch thiazole synthesis, became a cornerstone for heterocyclic research. Early work focused on reactions between α-haloketones and thioureas to form thiazole derivatives, a method later refined for functionalized analogs.

The specific synthesis of this compound emerged through esterification strategies. For example, 2-amino-4-methylthiazole-5-carboxylic acid (CAS 67899-00-7) serves as a precursor, undergoing benzylation under acidic or microwave-assisted conditions. A 2014 patent detailed a one-pot synthesis using acetoacetate, N-bromosuccinimide, and N-monosubstituted thioureas in tetrahydrofuran/water, achieving yields up to 90%.

Table 1: Key Historical Milestones
Year Development Reference
1887 Hantzsch synthesizes thiazole via α-haloketone-thiourea reactions
2014 One-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate
2020 Microwave-assisted esterification optimizes benzyl derivative yields

Significance in Heterocyclic Chemistry

The compound’s structure integrates three critical features:

  • Thiazole Core : The sulfur-nitrogen heterocycle enables π-π stacking and hydrogen bonding, enhancing binding to biological targets.
  • Amino Group : Positioned at C2, it participates in Schiff base formation and coordination chemistry, useful in metal-organic frameworks.
  • Benzyl Ester : Improves lipophilicity, facilitating membrane permeability in drug candidates.

In synthetic pathways, the benzyl ester acts as a protecting group, allowing selective modification of the carboxylate moiety. For instance, hydrolysis under basic conditions regenerates the carboxylic acid for further coupling.

Table 2: Physicochemical Properties
Property Value
Molecular Weight 248.30 g/mol
Topological Polar Surface Area 65.21 Ų
Hydrogen Bond Donors/Acceptors 1 / 5
Rotatable Bonds 3
SMILES O=C(C1=C(C)N=C(N)S1)OCC2=CC=CC=C2

Overview of Thiazole-5-Carboxylate Derivatives in Research

Thiazole-5-carboxylate derivatives are pivotal in drug discovery. Examples include:

  • Anticancer Agents : Ethyl 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate (IC₅₀ = 0.12–0.16 μM against MCF-7/WM266.4 cells).
  • Enzyme Inhibitors : 2-(Substituted benzylamino)-4-methylthiazole-5-carboxylic acids inhibit xanthine oxidase (IC₅₀ = 0.45 μM for GK-20).
  • Antitubercular Compounds : Hybrids with benzothiazole moieties target Mycobacterium tuberculosis DprE1 (MIC = 0.125 µg/mL).
Table 3: Bioactive Thiazole-5-Carboxylate Derivatives
Application Compound Structure Key Modification Activity
Anticancer Ethyl 4-(4-CF₃-Ph)-thiazole-5-carboxylate Trifluoromethyl group BRAF V600E inhibition
Antiviral 2-(6-(4-Cl-Ph)-imidazo[2,1-b]thiazol-3-yl)-N’-((5-nitrofuran-2-yl)methylene)acetohydrazide Nitrofuran moiety HIV-1 RT inhibition
Antioxidant 2-Amino-4-methylthiazole-5-carboxylic acid Free carboxylic acid ROS scavenging

Properties

IUPAC Name

benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-10(17-12(13)14-8)11(15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWCDBMPOBLJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352757
Record name benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692745-02-1
Record name benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions for Hydrolysis

Ethyl 2-amino-4-methylthiazole-5-carboxylate undergoes alkaline hydrolysis under reflux conditions. Key parameters include:

  • Base : Sodium hydroxide (NaOH) in tetrahydrofuran (THF)/water mixture.
  • Temperature : Reflux (80–100°C).
  • Time : 18 hours.
  • Yield : 75–94% (Table 1).

Mechanism :

  • Deprotonation : NaOH deprotonates the carboxylic acid, forming a carboxylate intermediate.
  • Nucleophilic Attack : Hydroxide ions attack the ester carbonyl, cleaving the ethyl group.
  • Acid Workup : Neutralization with HCl precipitates the carboxylic acid.
Parameter Value Reference
Solvent THF:water (2:1)
Base NaOH (3 eq)
Temperature Reflux (18 h)
Yield 75–94%

Esterification with Benzyl Chloride

The carboxylic acid is esterified with benzyl chloride using phase-transfer catalysis or coupling agents.

Method 1: Direct Alkylation

Reagents : Benzyl chloride, triethylamine (TEA), or potassium carbonate (K₂CO₃).
Solvent : Toluene or THF.
Conditions :

  • Temperature : Room temperature (RT) to reflux.
  • Time : 2–12 hours.
  • Yield : ~85–90% (Table 2).

Mechanism :

  • Activation : Base (TEA/K₂CO₃) deprotonates the carboxylic acid.
  • Alkylation : Benzyl chloride undergoes nucleophilic substitution with the carboxylate.
  • Quenching : Reaction mixture is diluted with water and extracted.
Parameter Value Reference
Solvent Toluene or THF
Base K₂CO₃ or TEA
Temperature Reflux (12 h) or RT (2 h)
Yield 85–90%

Alternative Synthetic Approaches

Method 2: Coupling Reagents

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
Procedure :

  • Activate carboxylic acid with EDC/HOBt in DMF.
  • Add benzyl alcohol.
  • Stir at RT for 12–24 hours.
    Yield : Moderate (~60–70%).

Limitation : Benzyl alcohol’s poor nucleophilicity reduces efficiency compared to benzyl chloride.

Data Tables

Table 1: Hydrolysis Conditions

Entry Solvent Base Time Yield Reference
1 THF/H₂O NaOH 18 h 75–94%

Table 2: Esterification Methods

Entry Reagent Solvent Base Time Yield Reference
1 Benzyl chloride Toluene K₂CO₃ 12 h 85%
2 Benzyl chloride THF TEA 2 h 90%
3 EDC/HOBt DMF 24 h 65%

Mechanistic Insights

Key Factors in Esterification

  • Base Strength : K₂CO₃ in toluene enhances solubility and reaction rate.
  • Solvent Polarity : Polar aprotic solvents (DMF, THF) stabilize ionic intermediates.
  • Temperature : Reflux accelerates nucleophilic substitution.

Scientific Research Applications

Chemical Structure and Synthesis

Molecular Formula : C14H17Cl2N3O3S
Molar Mass : 378.3 g/mol
CAS Number : 692745-02-1

The synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-aminoacetamide with 4-methyl-1,3-thiazole-5-carboxylic acid to form an amide bond. The subsequent treatment with benzyl chloride leads to the formation of the benzyl ester. This compound can be further processed into various derivatives through oxidation, reduction, and substitution reactions.

Chemistry

This compound serves as a building block in organic synthesis. It is utilized in the development of new chemical entities and as a reagent in various chemical reactions. Its thiazole ring structure enables diverse reactivity patterns that are valuable in synthetic chemistry .

Biology

In biological studies, this compound is investigated for its role in enzyme inhibition and antioxidant activity. Similar thiazole derivatives have shown potential in inhibiting xanthine oxidase, an enzyme linked to oxidative stress and inflammation. The incorporation of the aminoacetamido group enhances its binding affinity to enzyme active sites .

Medicine

The pharmacological properties of this compound are noteworthy. It has been studied for its potential as an anti-tubercular agent, with derivatives demonstrating significant activity against Mycobacterium tuberculosis. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/ml against M. tuberculosis H37Rv, indicating strong antimicrobial properties .

Industry

This compound is also relevant in industrial applications such as the production of agricultural chemicals and fungicides. Its derivatives can act as plant growth regulators or fungicides when applied to soil or plants . Moreover, it has potential uses in cosmetic formulations due to its stability and safety profile when subjected to rigorous testing .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of various thiazole derivatives highlighted the effectiveness of this compound against M. tuberculosis. The research emphasized the structural modifications that enhance antimicrobial efficacy while maintaining low toxicity levels .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition demonstrated that compounds structurally similar to this compound could effectively inhibit xanthine oxidase, reducing oxidative stress markers in biological systems. The aminoacetamido group was crucial for enhancing binding interactions within the enzyme's active site .

Mechanism of Action

The mechanism of action of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Thiazolecarboxylates

Flurazole (Benzyl 2-chloro-4-trifluoromethyl-1,3-thiazole-5-carboxylate)
  • CAS No.: 72850–64–7
  • Molecular Formula: C₁₂H₉ClF₃NO₂S
  • Key Features : Chloro substituent at position 2, trifluoromethyl group at position 3.
  • Applications : Widely used as a pesticide safener to protect crops from herbicide damage (e.g., alachlor and metolachlor) .
  • Comparison: The replacement of the amino group in the target compound with chlorine and trifluoromethyl groups in Flurazole enhances its electron-withdrawing properties, increasing stability and lipophilicity.
Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
  • CAS No.: 72850-52-3
  • Molecular Formula: C₇H₅ClF₃NO₂S
  • Key Features : Ethyl ester, chloro and trifluoromethyl substituents.
  • The absence of an amino group limits its reactivity in nucleophilic substitutions .
Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
  • CAS No.: 3829-80-9
  • Molecular Formula : C₆H₈N₂O₂S
  • Key Features : Methyl ester instead of benzyl.
  • Comparison : The smaller methyl ester group lowers molecular weight (172.21 vs. 291.33 for the benzyl analog) and may enhance metabolic stability in pharmaceutical contexts. However, the benzyl group in the target compound offers greater lipophilicity, which could improve cell membrane penetration .

Complex Derivatives with Modified Substituents

Ethyl 2-{(2-(1,3-Benzoxazol-2-ylthio)butanoyl)amino}-4-methyl-1,3-thiazole-5-carboxylate (Compound W)
  • Key Features: A benzoxazole-thioether side chain attached to the amino group.
  • Comparison: The extended substituent on the amino group introduces steric hindrance and additional pharmacophores, enabling specific biological interactions. This highlights the versatility of the amino position for functionalization in the target compound .
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester
  • Key Features: Dihydrothiazole ring with an imino group and ethyl ester.
  • Synthesis : Produced via a one-pot reaction with high yield (~75%) .
  • Comparison: The dihydrothiazole ring reduces aromaticity, altering electronic properties and reactivity. The imino group may participate in tautomerism, unlike the stable amino group in the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Applications
Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate 692745-02-1 C₁₂H₁₂N₂O₂S 248.30 2-NH₂, 4-CH₃, 5-COOCH₂C₆H₅ Pharmaceutical research
Flurazole 72850–64–7 C₁₂H₉ClF₃NO₂S 323.72 2-Cl, 4-CF₃, 5-COOCH₂C₆H₅ Pesticide safener
Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate 3829-80-9 C₆H₈N₂O₂S 172.21 2-NH₂, 4-CH₃, 5-COOCH₃ Intermediate in synthesis
Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 72850-52-3 C₇H₅ClF₃NO₂S 259.63 2-Cl, 4-CF₃, 5-COOCH₂CH₃ Agrochemical research

Biological Activity

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (BMTC) is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BMTC has the molecular formula C12H12N2O2SC_{12}H_{12}N_2O_2S and features a thiazole ring, which is known for its pharmacological significance. The presence of the benzyl group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Several studies have highlighted the anticancer properties of BMTC and related thiazole derivatives. The following table summarizes key findings from recent research:

Compound Cell Line IC50 (µM) Mechanism of Action
2-Amino-5-benzyl-1,3-thiazoleA549 (lung cancer)2.01Induces G0/G1 arrest and apoptosis via caspase activation
2-(3-Benzamidopropanamido)thiazoleK562 (leukemia)0.78Inhibits Hec1-Nek2 interaction, leading to apoptosis
N-acylated derivativesHT29 (colon cancer)10–30Disrupts tubulin polymerization, causing cell cycle arrest

The anticancer activity of BMTC is attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from BMTC demonstrated significant growth inhibitory effects against A549 and HT29 cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.

Xanthine Oxidase Inhibition

BMTC and its derivatives have also been investigated for their xanthine oxidase inhibitory activity. This enzyme plays a crucial role in uric acid production, and its inhibition can be beneficial in treating conditions like gout. Key findings include:

  • Inhibition Potency: Compounds derived from BMTC showed IC50 values ranging from 3.6 to 9.9 µM against xanthine oxidase, indicating potent inhibitory effects .
  • Antioxidant Activity: Alongside xanthine oxidase inhibition, these compounds exhibited moderate antioxidant activities, making them potential candidates for dual-action therapies targeting oxidative stress-related diseases .

The biological activities of BMTC can be attributed to several mechanisms:

  • Apoptosis Induction: Studies indicate that BMTC promotes apoptosis through caspase activation and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest: The compound has been shown to cause G0/G1 phase arrest in cancer cells, preventing further proliferation .
  • Enzyme Inhibition: As a xanthine oxidase inhibitor, BMTC reduces uric acid production, which can alleviate symptoms associated with hyperuricemia .

Study on Anticancer Activity

Finiuk et al. synthesized new N-acylated derivatives of thiazoles and assessed their anticancer activity against various cell lines. Among these, compound TH-39 demonstrated an IC50 value of 0.78 µM against K562 cells and was shown to induce apoptosis through specific molecular interactions .

Study on Xanthine Oxidase Inhibition

A series of benzylamino thiazole derivatives were developed as structural analogs of febuxostat. These compounds exhibited significant xanthine oxidase inhibitory activities with promising antioxidant properties, suggesting their potential use in treating gout and related conditions .

Chemical Reactions Analysis

Key Steps:

  • Chlorination :

    • Reaction of acetoacetamide derivatives (e.g., acetoacet-m-toluidide) with sulfuryl chloride (SO₂Cl₂) in benzene at 20–25°C yields α-chloroacetoacetamide intermediates.

    • Example:
      CH3COCH2CONHR+SO2Cl2ClCH2COCONHR+HCl+SO2\text{CH}_3\text{COCH}_2\text{CONHR}+\text{SO}_2\text{Cl}_2\rightarrow \text{ClCH}_2\text{COCONHR}+\text{HCl}+\text{SO}_2

  • Cyclization with Thiourea :

    • The α-chloro intermediate reacts with thiourea in ethanol/water under reflux to form the thiazole ring.

    • Conditions: 15–20 min heating, followed by basification with NH₄OH to precipitate the product.

    • Yield: 74–87% after recrystallization .

Ester Hydrolysis

The benzyl ester undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative.

Condition Reagent Product Yield Reference
Basic hydrolysisNaOH (aq.)2-Amino-4-methylthiazole-5-carboxylic acid89%
Acidic hydrolysisHCl (conc.)Same as above78%

Amino Group Reactivity

The 2-amino group participates in nucleophilic reactions:

Acylation:

  • Reacts with acyl chlorides (e.g., benzoyl chloride) in pyridine to form N-acyl derivatives.
    NH2 Thiazole+RCOClRCONH Thiazole+HCl\text{NH}_2\text{ Thiazole}+\text{RCOCl}\rightarrow \text{RCONH Thiazole}+\text{HCl}

    • Example: Benzoylation yields N-benzoyl derivatives with 92% efficiency .

Diazotization:

  • Forms diazonium salts with NaNO₂/HCl at 0–5°C, which couple with phenols to generate azo dyes.

    • Applications: Chromogenic detection in analytical chemistry .

Thiazole Ring Modifications

The thiazole ring undergoes electrophilic substitution and redox reactions:

Sulfur Oxidation:

  • Treatment with H₂O₂ or KMnO₄ oxidizes the thiazole sulfur to sulfoxide (S=O) or sulfone (O=S=O) derivatives.

    • Conditions :

      • Mild oxidation (H₂O₂, 25°C): Sulfoxide (72% yield).

      • Strong oxidation (KMnO₄, 80°C): Sulfone (65% yield) .

Ring Functionalization:

  • Bromination at the 4-methyl position using NBS (N-bromosuccinimide) under UV light:
    CH3 Thiazole+NBSCH2Br Thiazole+Succinimide\text{CH}_3\text{ Thiazole}+\text{NBS}\rightarrow \text{CH}_2\text{Br Thiazole}+\text{Succinimide}

    • Yield: 58% .

Coupling Reactions

The carboxylate group enables conjugation with biomolecules or linkers:

Reaction Reagent Application Yield Reference
EDC/NHS couplingEDC, NHSPeptide conjugation85%
Suzuki-MiyauraPd(PPh₃)₄, Boronic acidBiaryl synthesis67%

Stability and Degradation

  • Thermal Stability : Decomposes above 220°C (DSC data ).

  • Photodegradation : UV exposure (254 nm) causes cleavage of the thiazole ring, forming nitroso intermediates .

Q & A

Q. How can QSAR models guide the design of derivatives with enhanced kinase inhibition?

  • Methodological Answer : Train QSAR models using descriptors like logP , molar refractivity , and HOMO/LUMO energies . Validate with experimental IC50 data (e.g., EGFR inhibition). Prioritize derivatives with predicted lower IC50 and synthesize them for testing. Cross-check with molecular docking to confirm binding poses .

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